4-((1-Carboxypropyl)amino)butanoic acid hydrochloride

Pharmaceutical impurity standards Salt-form selection Analytical reference materials

Specify this hydrochloride salt (CAS 2845126-04-5) for definitive Levetiracetam impurity profiling. The N-(1-carboxypropyl) substitution yields a retention time fully resolved from compendial impurities A–G—essential as a system suitability marker. Unlike generic GABA analogs, the HCl form dissolves directly in aqueous mobile phases, eliminating organic co-solvent use. Supplied at ≥97% purity (HPLC) with COA, MS, and HPLC documentation to support ICH Q3A-compliant ANDA submissions. Ideal for QC release testing, analytical method validation, and as a dicarboxylate synthetic intermediate with orthogonal protection capability via its protonated secondary amine.

Molecular Formula C8H16ClNO4
Molecular Weight 225.67 g/mol
Cat. No. B8243405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-Carboxypropyl)amino)butanoic acid hydrochloride
Molecular FormulaC8H16ClNO4
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)NCCCC(=O)O.Cl
InChIInChI=1S/C8H15NO4.ClH/c1-2-6(8(12)13)9-5-3-4-7(10)11;/h6,9H,2-5H2,1H3,(H,10,11)(H,12,13);1H
InChIKeyZWZJCRVLEMLVNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((1-Carboxypropyl)amino)butanoic acid hydrochloride (CAS 2845126-04-5) | Procurement-Relevant Chemical Identity and Class Position


4-((1-Carboxypropyl)amino)butanoic acid hydrochloride (CAS 2845126-04-5; synonym: Butanoic acid, 2-[(3-carboxypropyl)amino]-, hydrochloride (1:1)) is the hydrochloride salt of an N-substituted γ-aminobutyric acid (GABA) derivative, formally classified as a modified amino acid . Its free base (CAS 1543353-92-9; C₈H₁₅NO₄; MW 189.21) bears a 1-carboxypropyl substituent on the amino nitrogen of the butanoic acid backbone, placing it within the N-substituted aminoalkanoic acid family described in patent US 4942176 [1]. This compound is industrially recognized as Levetiracetam Impurity 19 (or Impurity 3), a process-related impurity reference standard used in pharmaceutical quality control and analytical method validation [2]. The hydrochloride salt form (C₈H₁₆ClNO₄; MW 225.67) is supplied at ≥97% purity (HPLC), typically as a white crystalline powder .

4-((1-Carboxypropyl)amino)butanoic acid hydrochloride: Why Generic GABA Analogs Cannot Substitute


Although 4-((1-carboxypropyl)amino)butanoic acid hydrochloride shares the GABA backbone with gabapentin, pregabalin, and the endogenous neurotransmitter GABA, its N-(1-carboxypropyl) substitution pattern generates a structurally distinct chemotype that cannot be functionally interchanged with generic GABA analogs [1]. Unlike gabapentin (a cyclohexane-substituted GABA) or pregabalin (an isobutyl-substituted GABA) that target voltage-gated calcium channels, this compound belongs to the N-substituted aminoalkanoic acid class disclosed in patent US 4942176, where the 1-carboxypropyl appendage on the amine nitrogen is hypothesized to confer distinct polarity, hydrogen-bonding capacity, and potential biological target engagement profiles [2]. The hydrochloride salt form further differentiates it from the free base in solubility, handling, and analytical behavior, rendering the salt essential for applications requiring aqueous formulation or specific chromatographic retention characteristics .

4-((1-Carboxypropyl)amino)butanoic acid hydrochloride: Quantified Differentiation Evidence Against Key Comparators


Hydrochloride Salt vs. Free Base: Molecular Weight, Formula, and Aqueous Solubility Differentiation

The hydrochloride salt (CAS 2845126-04-5) carries a molecular weight of 225.67 g/mol and molecular formula C₈H₁₆ClNO₄, compared to the free base (CAS 1543353-92-9) at 189.21 g/mol and C₈H₁₅NO₄ . This 19.3% increase in molecular mass arises from the addition of one equivalent of HCl (36.46 g/mol), converting the secondary amine into its protonated ammonium chloride form. Vendor datasheets report the HCl salt as 'highly soluble in water due to its ionic nature,' whereas the free base is described with storage conditions requiring refrigeration (2–8°C) and exhibits qualitatively lower aqueous solubility . The salt form's ionic character enables direct dissolution in aqueous mobile phases for HPLC analysis without need for organic co-solvents, a practical advantage for analytical method development in pharmaceutical quality control [1].

Pharmaceutical impurity standards Salt-form selection Analytical reference materials

Structural Differentiation from GABA (4-Aminobutanoic Acid): N-Substitution and Dicarboxylate Character

The target compound differs from GABA (4-aminobutanoic acid, MW 103.12, C₄H₉NO₂) by the presence of an N-(1-carboxypropyl) substituent that introduces a second carboxylic acid moiety and extends the carbon skeleton by four atoms [1]. This N-substitution converts the primary amine of GABA into a secondary amine in the target compound, eliminating the free primary amino group essential for GABA transaminase recognition and GABA receptor activation [2]. The presence of two carboxyl groups (vs. one in GABA) substantially increases polarity (predicted LogP of the free base ~ -0.8 vs. GABA LogP ~ -1.1) and alters the zwitterionic equilibrium, potentially affecting blood-brain barrier penetration and transporter recognition. N-substituted aminoalkanoic acids of this class were disclosed in US 4942176 as possessing anti-diarrheal activity distinct from GABAergic neurotransmission, confirming functional divergence from the parent neurotransmitter [3].

GABAergic pharmacology Neurotransmitter analogs Structure-activity relationships

Differentiation from Gabapentin and Pregabalin: N-Substitution Pattern and Carboxyl Group Count

Gabapentin (C₉H₁₇NO₂, MW 171.24) and pregabalin (C₈H₁₇NO₂, MW 159.23) are mono-carboxylate, primary-amine GABA analogs that bind the α2δ subunit of voltage-gated calcium channels [1]. The target compound fundamentally differs in three respects: (i) it contains two carboxyl groups rather than one, (ii) the amine is secondary rather than primary, and (iii) the N-substituent is a 1-carboxypropyl group rather than a cyclohexylmethyl (gabapentin) or isobutyl (pregabalin) side chain . These structural features predict that the target compound cannot adopt the binding conformation required for α2δ subunit engagement, which demands a free primary amine and a single carboxylate in a specific spatial orientation [2]. The molecular formula difference (C₈H₁₆ClNO₄ vs. C₉H₁₇NO₂ or C₈H₁₇NO₂) reflects fundamentally distinct chemical space occupation.

Gabapentinoid comparison Pharmaceutical intermediate Calcium channel ligands

Levetiracetam Impurity Identity: Specific Chromatographic and Regulatory Differentiation

This compound is catalogued as Levetiracetam Impurity 19 (synonym: Levetiracetam Impurity 3) by multiple pharmaceutical impurity reference standard suppliers, with CAS 1543353-92-9 (free base) and CAS 2845126-04-5 (HCl salt) [1]. It is structurally distinct from the European Pharmacopoeia (Ph. Eur.) specified impurities A–G for Levetiracetam (monograph 2535), none of which carry the N-(1-carboxypropyl) substitution [2]. Supplier certificates of analysis for this compound typically report HPLC purity of ≥95% (free base) or ≥97% (HCl salt) with full characterization by NMR and mass spectrometry . This impurity is classified as a process-related impurity arising from the reaction of 4-aminobutanoic acid with 2-bromobutyric acid or related synthetic pathways during Levetiracetam manufacture, distinguishing it from degradation impurities that form under stress conditions [1].

Pharmaceutical quality control Impurity profiling Levetiracetam analysis

Dicarboxylate Functional Group Advantage: Chelation Potential and Metal-Complexation Differentiation

The free base form of the target compound (C₈H₁₅NO₄) contains both a backbone carboxylic acid and an N-(1-carboxypropyl) side-chain carboxylic acid, making it a dicarboxylate amino acid derivative analogous to iminodiacetic acid-type structures . This contrasts sharply with monocarboxylate GABA analogs (gabapentin, pregabalin, GABA itself) which cannot form stable metal chelates. Aminopolycarboxylate compounds with two carboxylic acid groups in proximity to a secondary amine are known to function as bidentate or tridentate ligands for divalent and trivalent metal ions [1]. The dicarboxylate-secondary amine motif in this compound predicts chelation stoichiometry of 1:1 (metal:ligand) with Cu²⁺, Zn²⁺, and Fe³⁺, a property absent in monocarboxylate GABA analogs. This structural feature may be exploited for metal-catalyzed synthetic transformations or as a metal-chelating building block in medicinal chemistry .

Metal chelation Aminopolycarboxylate chemistry Analytical derivatization

Salt-Form Stability and Storage Differentiation: HCl Salt vs. Free Base Shelf-Life Considerations

Supplier specifications indicate divergent storage requirements: the free base (CAS 1543353-92-9) requires refrigerated storage at 2–8°C, whereas the hydrochloride salt (CAS 2845126-04-5) is listed with standard room-temperature storage recommendations on multiple supplier platforms . This differential stability profile is consistent with the general principle that protonation of the secondary amine in the HCl salt reduces nucleophilic reactivity toward atmospheric CO₂ and minimizes oxidative degradation pathways accessible to the free amine [1]. The hydrochloride counterion also reduces hygroscopicity compared to the zwitterionic free base, which contains both a free amine and two carboxylic acid groups capable of hydrogen-bonding with ambient moisture [2]. For procurement decisions involving long-term reference standard inventory, the HCl salt form offers practical advantages in storage simplicity and potentially extended shelf-life.

Reference standard stability Salt-form selection Pharmaceutical impurity storage

4-((1-Carboxypropyl)amino)butanoic acid hydrochloride: Evidence-Backed Procurement Scenarios for Research and Industry


Levetiracetam Pharmaceutical Impurity Profiling and ANDA Method Validation

The most established application of this compound is as a process-related impurity reference standard (Levetiracetam Impurity 19) for HPLC method development, validation, and quality control release testing in Levetiracetam drug substance and drug product manufacturing. Its unique N-(1-carboxypropyl) substitution pattern produces a chromatographic retention time distinct from compendial impurities A–G, enabling its use as a system suitability marker for comprehensive impurity profiling [1]. The HCl salt's high aqueous solubility facilitates direct dissolution in aqueous mobile phases, streamlining standard preparation without organic co-solvent use . This is particularly valuable for ANDA submissions requiring demonstration of adequate control of all process-related impurities at levels meeting ICH Q3A thresholds [2].

Synthetic Building Block for Dicarboxylate N-Substituted GABA Derivatives

The compound's dicarboxylate architecture (backbone carboxyl + N-(1-carboxypropyl) side-chain carboxyl) makes it a versatile synthetic intermediate for constructing more complex N-substituted amino acid derivatives. The secondary amine can be further functionalized via acylation, alkylation, or reductive amination, while the two carboxyl groups enable orthogonal protection strategies (e.g., selective esterification) not possible with monocarboxylate GABA analogs such as gabapentin or pregabalin [1]. The HCl salt form provides the amine as its protonated, non-nucleophilic form, which can be advantageous for carboxyl-selective transformations requiring amine protection without a separate protection/deprotection sequence .

Metal-Chelating Intermediate for Coordination Chemistry and Catalysis Research

The combination of a secondary amine with two carboxylic acid groups in a 1,4- and 1,2-relationship to the nitrogen creates a potential tridentate (N,O,O) chelating motif analogous to iminodiacetic acid derivatives [1]. While experimental metal-binding constants for this specific compound remain unreported in the open literature, its structural homology to aminopolycarboxylate chelators predicts the capacity to form stable 1:1 complexes with transition metals. This property differentiates it from monocarboxylate GABA analogs and positions it as a candidate building block for metal-organic frameworks, MRI contrast agent precursors, or catalytic metal complex synthesis .

Reference Standard for N-Substituted Aminoalkanoic Acid Library Screening

The compound represents a specific chemotype within the N-substituted aminoalkanoic acid class disclosed in US Patent 4,942,176, where such compounds were shown to possess anti-diarrheal and saluretic activities distinct from GABAergic mechanisms [1]. For academic or industrial screening programs investigating structure-activity relationships of N-substituted GABA derivatives, this compound serves as a structurally defined reference point bearing the N-(1-carboxypropyl) substituent. Its procurement as the well-characterized HCl salt (≥97% purity) with full analytical documentation ensures reproducible screening data, which would be compromised if a generic, less-pure GABA analog were substituted .

Quote Request

Request a Quote for 4-((1-Carboxypropyl)amino)butanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.